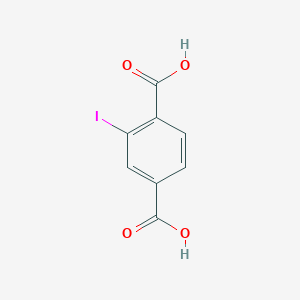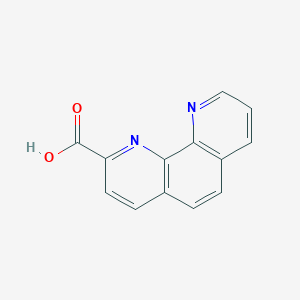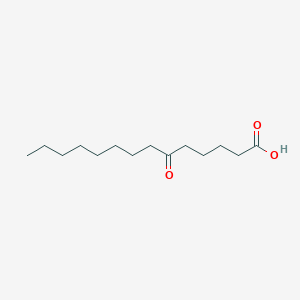
5-Phenylthiazole
Descripción general
Descripción
5-Phenylthiazole is a compound that is part of the thiazole family, which are heterocyclic compounds containing a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The phenyl group attached to the thiazole ring suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of 5-phenylthiazole derivatives can be achieved through various methods. For instance, the synthesis of 5-aminothiazoles, which are precursors to many thiazole derivatives, can be performed by dithionating 2-N-Acylglycinamides followed by a cyclization step . Additionally, the synthesis of 5-phenylimino derivatives of 1,2,3-dithiazoles, which are structurally related to 5-phenylthiazoles, can be achieved through a one-pot reaction involving ethanoneoximes and sulfur monochloride . These methods highlight the versatility of thiazole chemistry and the potential for creating a variety of 5-phenylthiazole derivatives.
Molecular Structure Analysis
The molecular structure of 5-phenylthiazole derivatives can be complex and diverse. For example, the structure of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt was investigated using X-ray diffraction, revealing insights into the types of interactions within the crystal . The presence of aromatic moieties in these compounds can lead to π-π stacking interactions, which are important for the stability and reactivity of the molecules.
Chemical Reactions Analysis
5-Phenylthiazole derivatives can undergo various chemical reactions. For instance, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives involves a multicomponent reaction in an aqueous ethanol medium . This reaction is catalyst-free and represents a green approach to synthesizing thiazole derivatives. Additionally, the synthesis of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives can be achieved using ultrasound-assisted one-pot synthesis, which is an energy-efficient method .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-phenylthiazole derivatives can vary depending on the substituents and the synthesis method used. For example, the antimicrobial and antitumor activities of 5-phenylimino, 5-thieno, and 5-oxo-1,2,3-dithiazoles were evaluated, showing that some derivatives have significant activity against Gram-positive bacteria and fungi, as well as antiproliferative activity against human cell lines . The antioxidant activity of certain thiazole derivatives was also assessed, with some compounds exhibiting excellent potency in radical scavenging assays . These properties are crucial for the potential application of 5-phenylthiazole derivatives in medicinal chemistry.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Thiazole derivatives, including 5-Phenylthiazole, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific use case. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
- The outcomes of these studies have shown that thiazole derivatives can be effective in treating a variety of conditions, with lesser side effects .
-
Antimicrobial Research
- Thiazole derivatives, including 5-Phenylthiazole, have been synthesized and tested for their antimicrobial activity . These compounds have been found to have moderate inhibitory activities against both Gram-positive and Gram-negative bacteria .
- The methods of application typically involve synthesizing the compounds and then testing their antimicrobial activity using the broth micro-dilution method .
- The results showed that most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs .
-
Antifungal Research
- Thiazole derivatives, including 5-Phenylthiazole, have been synthesized and tested for their antifungal activity . These compounds have been found to be effective against a variety of fungal pathogens .
- The methods of application typically involve synthesizing the compounds and then testing their antifungal activity using various in vitro and in vivo models .
- The results showed that these compounds can be effective in controlling fungal diseases, which pose a serious threat to global crop production and quality .
-
Antiviral Research
- Thiazole derivatives have been found to exhibit antiviral activity . These compounds have been used in the development of antiretroviral drugs .
- The methods of application typically involve synthesizing the compounds and then testing their antiviral activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in inhibiting the replication of various viruses .
-
Neuroprotective Research
- Thiazole derivatives have been found to exhibit neuroprotective activity . These compounds have been used in the treatment of neurological disorders .
- The methods of application typically involve synthesizing the compounds and then testing their neuroprotective activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in protecting neurons from damage .
-
Antitumor Research
- Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . These compounds have been used in the development of antineoplastic drugs .
- The methods of application typically involve synthesizing the compounds and then testing their antitumor activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in inhibiting the growth of various types of cancer cells .
-
Antioxidant Research
- Thiazole derivatives have been found to exhibit antioxidant activity . These compounds have been used in the development of antioxidant drugs .
- The methods of application typically involve synthesizing the compounds and then testing their antioxidant activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in inhibiting the oxidation processes in the body .
-
Analgesic Research
- Thiazole derivatives have been found to exhibit analgesic activity . These compounds have been used in the development of pain relief drugs .
- The methods of application typically involve synthesizing the compounds and then testing their analgesic activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in relieving pain .
-
Anti-Inflammatory Research
- Thiazole derivatives have been found to exhibit anti-inflammatory activity . These compounds have been used in the development of anti-inflammatory drugs .
- The methods of application typically involve synthesizing the compounds and then testing their anti-inflammatory activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in reducing inflammation .
-
Diuretic Research
- Thiazole derivatives have been found to exhibit diuretic activity . These compounds have been used in the development of diuretic drugs .
- The methods of application typically involve synthesizing the compounds and then testing their diuretic activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in increasing urine output .
-
Anticonvulsant Research
- Thiazole derivatives have been found to exhibit anticonvulsant activity . These compounds have been used in the development of anticonvulsant drugs .
- The methods of application typically involve synthesizing the compounds and then testing their anticonvulsant activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in controlling seizures .
-
Cytotoxic Research
- Thiazole derivatives have been found to exhibit cytotoxic activity . These compounds have been used in the development of cytotoxic drugs .
- The methods of application typically involve synthesizing the compounds and then testing their cytotoxic activity using various in vitro and in vivo models .
- The results have shown that these compounds can be effective in killing cancer cells .
Direcciones Futuras
Research into 5-Phenylthiazole and its derivatives continues to be a promising area in medicinal chemistry. For instance, studies have shown that α-aminophosphonates derivatives bearing a 5-phenylthiazole moiety have potential antimicrobial activity . This suggests that 5-Phenylthiazole could be further explored for its potential in developing new antimicrobial agents.
Propiedades
IUPAC Name |
5-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOWHFKKIOINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344227 | |
| Record name | 5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiazole | |
CAS RN |
1826-13-7 | |
| Record name | 5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

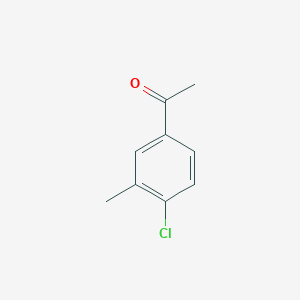
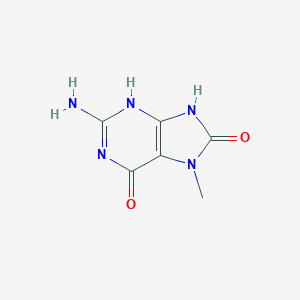
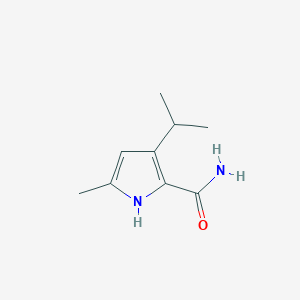
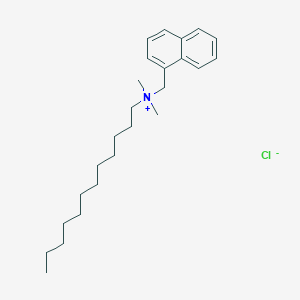
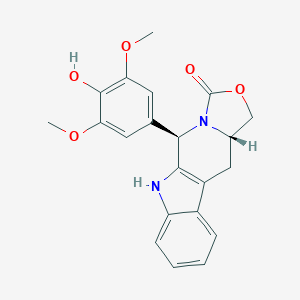
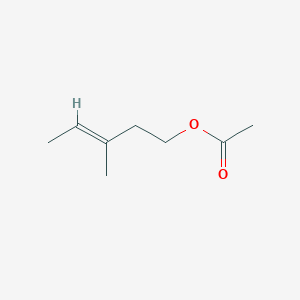
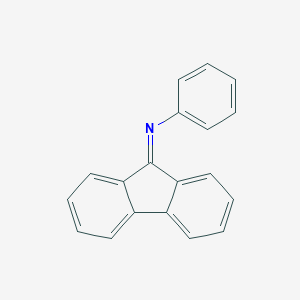
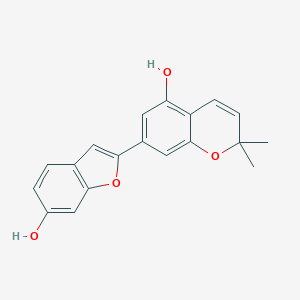
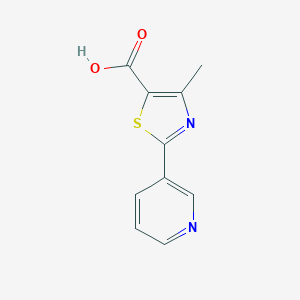
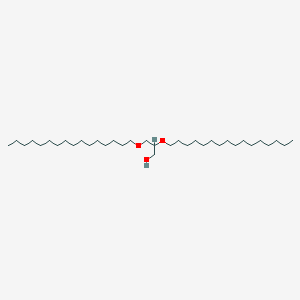
![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
